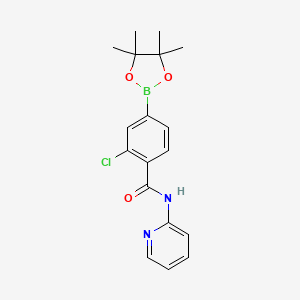
2-(9H-fluoren-2-yl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-fluoren-2-yl)propane-1,2-diol is an organic compound with the molecular formula C16H16O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-yl)propane-1,2-diol typically involves the reaction of fluorene with appropriate reagents to introduce the propane-1,2-diol group. One common method is the reaction of fluorene with epichlorohydrin in the presence of a base, followed by hydrolysis to yield the desired diol. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dioxane, and the reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-2-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring of fluorene can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, and may be carried out under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield fluorenone derivatives, while substitution reactions on the aromatic ring can introduce various functional groups, leading to a wide range of substituted fluorene compounds.
Scientific Research Applications
2-(9H-fluoren-2-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a useful probe in studying biological systems, particularly in understanding the interactions of polycyclic aromatic hydrocarbons with biological molecules.
Medicine: Research into the potential therapeutic applications of fluorene derivatives includes their use as anticancer agents, antimicrobial agents, and in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-2-yl)propane-1,2-diol depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, hydrogen bonding, and π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting various cellular processes. The molecular targets and pathways involved are often studied using techniques such as molecular docking, spectroscopy, and crystallography.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-fluoren-2-yl)ethanol
- 2-(9H-fluoren-2-yl)ethanol
- 9H-fluoren-2-ylmethanol
Uniqueness
2-(9H-fluoren-2-yl)propane-1,2-diol is unique due to the presence of the propane-1,2-diol moiety, which imparts distinct chemical and physical properties compared to other fluorene derivatives. This structural feature enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound in various applications.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C16H16O2/c1-16(18,10-17)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,17-18H,8,10H2,1H3 |
InChI Key |
YGKYMLFJTCSYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


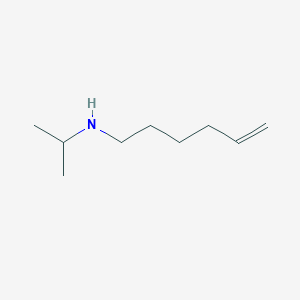
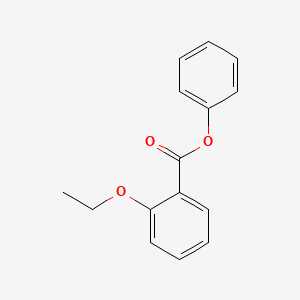
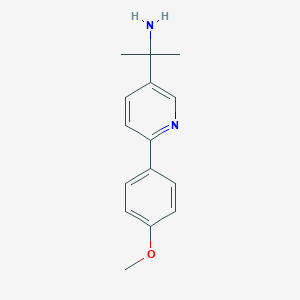
![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)
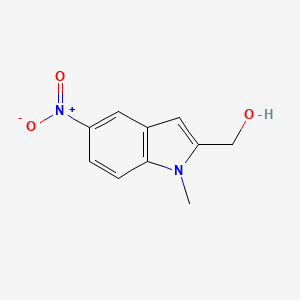
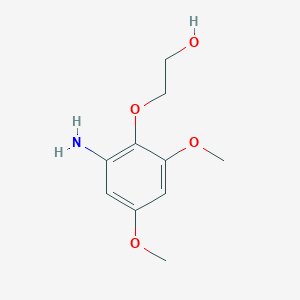
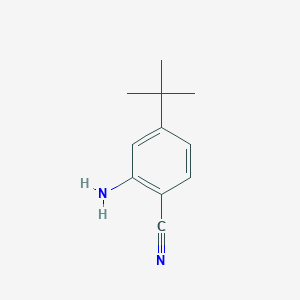


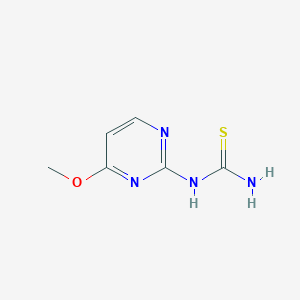
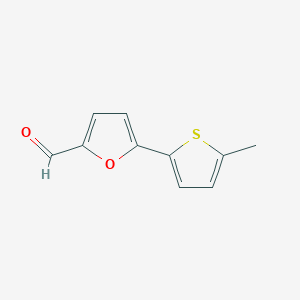
![2-Chloro-5-[(2-fluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13877235.png)
